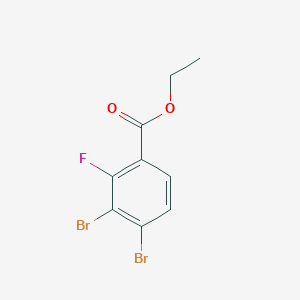

Ethyl 3,4-dibromo-2-fluorobenzoate

Description

Significance of Halogenated Aromatic Scaffolds in Advanced Synthesis

Halogenated aromatic scaffolds are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. science.gov The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. For instance, halogens can alter the electronic nature of the ring, modulate lipophilicity, and provide metabolic stability. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The ability to selectively introduce multiple halogens at specific positions further expands the synthetic possibilities, allowing for the creation of highly functionalized and sterically defined molecular architectures. researchgate.netresearchgate.net

Overview of Benzoate (B1203000) Ester Derivatives as Versatile Synthetic Intermediates

Benzoate ester derivatives are widely recognized as versatile intermediates in organic synthesis. google.commedcraveonline.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide array of reactions. libretexts.org Alternatively, the ester can be reduced to a primary alcohol or reacted with organometallic reagents to form tertiary alcohols. libretexts.org The presence of the ester functionality also influences the reactivity of the aromatic ring, often directing further substitution reactions. This versatility makes benzoate esters valuable starting materials for the synthesis of a wide range of compounds. numberanalytics.comorganic-chemistry.org

Research Context for Ethyl 3,4-dibromo-2-fluorobenzoate

While specific research on this compound is not extensively documented in publicly available literature, its structure provides a compelling case study for understanding the strategic use of polyhalogenation and positional isomerism in designing synthetic precursors.

The presence of multiple halogen atoms, in this case, two bromine atoms and one fluorine atom, on the benzene (B151609) ring is a deliberate design feature. Each halogen imparts distinct properties and reactivity. Fluorine, with its high electronegativity, can significantly alter the electronic environment of the ring and is a common feature in many bioactive molecules. google.com Bromine atoms, being larger and more polarizable, are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a multitude of organometallic coupling reactions. acs.org

The specific placement of these halogens—the 3,4-dibromo and 2-fluoro substitution pattern—is crucial. This positional isomerism dictates the steric and electronic environment around each potential reaction site, allowing for selective transformations. For example, the fluorine atom at the 2-position, ortho to the ester group, can influence the conformation of the ester and the reactivity of the adjacent carbon-bromine bond. The two adjacent bromine atoms at the 3 and 4-positions offer the potential for sequential or differential reactivity.

The unique arrangement of the functional groups in this compound makes it a potentially valuable precursor for a variety of complex molecules. The two bromine atoms can be selectively functionalized through sequential cross-coupling reactions to introduce different aryl or alkyl groups, leading to the construction of intricate biaryl or other substituted aromatic systems. The fluorine atom can be retained to modulate the properties of the final product or potentially be displaced under specific conditions. The ethyl ester group provides another point for modification, such as conversion to an amide or a different ester. libretexts.org This multi-functionalized scaffold, therefore, offers a pathway to a diverse range of molecular architectures that would be challenging to access through other synthetic routes.

Interactive Data Table: Properties of Related Halogenated Benzoate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-bromo-4-fluorobenzoate | 23233-33-2 | C₉H₈BrFO₂ | 247.06 |

| Ethyl 2-bromo-4-fluorobenzoate | 651341-68-3 | C₉H₈BrFO₂ | 247.06 |

| Ethyl 3,6-dibromo-2-fluorobenzoate | 1214347-22-4 | C₉H₇Br₂FO₂ | 325.96 |

| Ethyl 3-bromo-4-fluoro-2-methylbenzoate | Not Available | C₁₀H₁₀BrFO₂ | 261.09 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dibromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOMSDARCWLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,4 Dibromo 2 Fluorobenzoate and Analogous Halogenated Esters

Strategies for Regioselective Aromatic Halogenation

Regioselective halogenation is fundamental in the synthesis of specifically substituted aromatic compounds. The choice of halogenating agent, catalyst, and reaction conditions is dictated by the directing effects of the substituents already present on the aromatic ring. For instance, the carboxyl group of benzoic acid is a deactivating, meta-directing group for electrophilic substitution. youtube.com In contrast, halogens like fluorine are deactivating yet ortho-, para-directing. These competing influences must be carefully managed to achieve the desired substitution pattern.

The direct bromination of a substituted fluorobenzoic acid is a primary route for synthesizing compounds like Ethyl 3,4-dibromo-2-fluorobenzoate. The starting material, 2-fluorobenzoic acid, possesses an ortho-, para-directing fluorine atom and a meta-directing carboxylic acid group. During electrophilic bromination, the incoming bromine electrophile is directed to positions dictated by these groups.

The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. youtube.com The fluorine at position 2 directs incoming electrophiles to the para-position (position 5) and the ortho-position (position 3). The carboxylic acid at position 1 directs to the meta-positions (positions 3 and 5). The combined effect strongly favors substitution at positions 3 and 5. Subsequent bromination would then occur at the next most activated position, which is position 4, leading to the 3,4-dibromo substitution pattern. Various protocols have been developed for the regioselective bromination of aromatic compounds, utilizing reagents like N-bromosuccinimide (NBS) often in conjunction with silica gel or zeolites to enhance para-selectivity. nih.gov

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Br₂ / FeBr₃ | Standard electrophilic bromination | Classic method, selectivity depends on substrate's directing groups. | youtube.com |

| N-Bromosuccinimide (NBS) / Silica Gel | Solid-phase reaction | Often provides high para-selectivity. | nih.gov |

| Tetraalkylammonium tribromides | Solution phase | Highly para-selective for phenols. | nih.gov |

| 1,3-dibromo-5,5-dimethylhydantoin | Various solvents | Generally less regioselective compared to NBS. | nih.gov |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing a fluorine atom. This reaction is effective on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

For the synthesis of a 2-fluorobenzoate precursor, one could envision a starting material like 2-nitro-3,4-dibromobenzoic acid. The nitro group would activate the ring for nucleophilic attack by a fluoride source, such as potassium fluoride. Fluorine is a highly effective leaving group in SNAr reactions, a counterintuitive fact attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state of the rate-determining addition step. chemistrysteps.comstackexchange.com The order of reactivity for leaving groups in SNAr is often F >> Br > Cl >>> I. nih.gov

Electrophilic fluorination involves the reaction of a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org This method is suitable for synthesizing fluorinated compounds from precursors that are not activated towards nucleophilic attack. A variety of N-F reagents, where fluorine is bonded to an electron-withdrawing nitrogen-containing group, have been developed for this purpose. wikipedia.orgorganicreactions.org These reagents are generally safer and easier to handle than elemental fluorine. organicreactions.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgnih.gov For a benzoate (B1203000) precursor, such as ethyl 3,4-dibromobenzoate, the aromatic ring is deactivated by both the ester and the bromine atoms. Therefore, forcing conditions might be necessary for electrophilic fluorination to occur. The mechanism is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.orgnih.gov

| Reagent Name | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Effective and commonly used for fluorinating various nucleophiles. | wikipedia.orgnih.gov |

| Selectfluor (F-TEDA-BF₄) | - | A powerful, commercially available cationic reagent. | wikipedia.org |

| N-fluoro-o-benzenedisulfonimide | NFOBS | A stable and effective fluorinating agent. | wikipedia.org |

Esterification Techniques for Carboxylic Acid Derivatives

The conversion of the carboxylic acid group of 3,4-dibromo-2-fluorobenzoic acid to its corresponding ethyl ester is a crucial step in the synthesis of the target molecule. Several standard methods for esterification are available.

Fischer Esterification : This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org For the synthesis of this compound, the parent acid would be refluxed with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium is typically driven towards the product by removing water or using a large excess of the alcohol.

Reaction with Alkyl Halides : Carboxylic acids can be converted to their carboxylate salts with a base, which then act as nucleophiles to displace a halide from an alkyl halide (e.g., ethyl iodide or ethyl bromide). researchgate.net This SN2 reaction is often carried out in a polar aprotic solvent like DMF. researchgate.net

Conversion to Acid Chlorides : A more reactive approach involves first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting highly reactive 3,4-dibromo-2-fluorobenzoyl chloride can then be treated with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester rapidly and in high yield.

Multi-Step Synthesis from Precursors such as Fluorobenzonitriles or Fluorobenzaldehydes

Complex substitution patterns often necessitate multi-step synthetic routes starting from simpler, commercially available precursors. Fluorobenzonitriles and fluorobenzaldehydes are versatile starting materials for accessing halogenated benzoic acids.

A potential route could start with 2-fluorobenzaldehyde. This precursor could first undergo regioselective dibromination at the 3 and 4 positions, followed by oxidation of the aldehyde group to a carboxylic acid. The final step would be esterification. The nitrile group of a fluorobenzonitrile can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be esterified.

The oxidation of an aldehyde to a carboxylic acid is a common and high-yielding transformation in organic synthesis. For a substrate like 3,4-dibromo-2-fluorobenzaldehyde, the chosen oxidizing agent must be compatible with the halogen substituents on the aromatic ring.

Several methods are suitable for this conversion:

Potassium Permanganate (KMnO₄) : A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.

Chromic Acid (Jones Oxidation) : Generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone, this reagent provides a powerful method for oxidizing aldehydes.

Baeyer-Villiger Oxidation : This method can be used to convert benzaldehydes to phenols, which can be an alternative synthetic route. nih.gov However, for direct conversion to a carboxylic acid, other methods are more common.

Catalytic Oxidation : More modern and environmentally benign methods use catalysts with an oxidant like oxygen or hydrogen peroxide. For example, o-fluorobenzaldehyde can be oxidized to o-fluorobenzoic acid with high yield using a copper and cobalt acetate catalyst system under an oxygen atmosphere. chemicalbook.com

Hydrolysis and Esterification of Nitrile Groups

One viable synthetic pathway to this compound involves the hydrolysis of a corresponding benzonitrile precursor, followed by esterification. This method is particularly useful when the nitrile group is already present on a halogenated aromatic ring. A plausible precursor for this synthesis is 3,4-dibromo-2-fluorobenzonitrile.

The initial step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous solution. The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

Alternatively, base-catalyzed hydrolysis can be employed, often using a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after a series of steps. An acidic workup is then required to protonate the carboxylate and yield the carboxylic acid.

Once the 3,4-dibromo-2-fluorobenzoic acid is obtained, the final step is esterification to yield the ethyl ester. A common and effective method for this is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction.

A general representation of this two-step process is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydrolysis of Nitrile | 3,4-dibromo-2-fluorobenzonitrile, H₂SO₄ (aq), heat OR NaOH (aq), heat, followed by H₃O⁺ workup | 3,4-dibromo-2-fluorobenzoic acid |

| 2 | Fischer Esterification | 3,4-dibromo-2-fluorobenzoic acid, Ethanol (excess), H₂SO₄ (catalytic), heat | This compound |

Sequential Functionalization and Halogen Exchange Reactions

An alternative approach to constructing this compound is through the sequential functionalization of a simpler starting material, such as ethyl 2-fluorobenzoate. This method involves the direct introduction of the bromine atoms onto the aromatic ring.

Electrophilic aromatic substitution, specifically bromination, is the key reaction in this strategy. Due to the directing effects of the fluorine and the ethyl ester groups, the positions of bromination need to be carefully considered. The fluorine atom is an ortho-, para-director, while the ethyl ester group is a meta-director. In the case of ethyl 2-fluorobenzoate, the fluorine at position 2 would activate positions 3 and 5 for electrophilic attack, while the ester group at position 1 would direct incoming electrophiles to position 3. Therefore, the first bromination is likely to occur at the 3-position.

The introduction of the second bromine atom at the 4-position would then be influenced by the three existing substituents. The reaction conditions for such a dibromination would typically involve a bromine source, such as molecular bromine (Br₂), and a Lewis acid catalyst, like ferric bromide (FeBr₃) or iron filings, to increase the electrophilicity of the bromine. The reaction solvent is often a non-polar organic solvent like dichloromethane or carbon tetrachloride.

Halogen exchange reactions, while a staple in the synthesis of some fluorinated aromatics (e.g., the Halex process), are less commonly employed for the introduction of bromine in the presence of fluorine on an aromatic ring, especially when direct bromination is feasible.

A representative scheme for sequential bromination is as follows:

| Starting Material | Reagents and Conditions | Intermediate/Product |

| Ethyl 2-fluorobenzoate | Br₂, FeBr₃ | Ethyl 3-bromo-2-fluorobenzoate |

| Ethyl 3-bromo-2-fluorobenzoate | Br₂, FeBr₃ | This compound |

Metal-Catalyzed Coupling Reactions in the Construction of Halogenated Benzoate Frameworks

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and can be envisioned in the synthesis of precursors to or derivatives of this compound.

Heck-Type Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, a Heck reaction could be employed to introduce an alkenyl substituent at one of the bromine positions, leading to a more complex derivative. For such a reaction to be selective, the reactivity of the two bromine atoms would need to be sufficiently different, or a statistical mixture of products would be expected. Generally, the carbon-bromine bond ortho to the electron-withdrawing ester group might be more reactive towards oxidative addition to the palladium(0) catalyst.

Typical conditions for a Heck reaction involve a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Below is a table summarizing the general components of a Heck reaction involving a dibrominated aromatic ester:

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Alkene | Styrene, Acrylate | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes the generated acid |

| Solvent | DMF, Acetonitrile | Provides the reaction medium |

Other Cross-Coupling Methodologies for Aromatic Systems

Beyond the Heck reaction, a variety of other cross-coupling reactions are instrumental in the synthesis and functionalization of halogenated aromatic systems. These reactions typically involve a palladium, nickel, or copper catalyst and couple an organometallic reagent with an organic halide.

The Suzuki coupling , which pairs an organoboron reagent (boronic acid or ester) with an organic halide, is widely used for the formation of aryl-aryl bonds. For instance, this compound could be coupled with an arylboronic acid to replace one of the bromine atoms with an aryl group.

The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. These methods offer a broad substrate scope and functional group tolerance. The choice of a specific cross-coupling reaction often depends on the nature of the desired product and the availability of the starting materials.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Advanced Synthetic Strategies for Complex Fluorinated Esters

The synthesis of highly functionalized molecules like this compound can also be approached using more advanced strategies, particularly those involving the use of organometallic intermediates for precise carbon-carbon bond formation.

Utilizing Organometallic Intermediates for Carbon-Carbon Bond Formation

Organometallic intermediates, such as Grignard reagents (organomagnesium) and organolithium compounds, are powerful nucleophiles that can be used to form new carbon-carbon bonds. In the context of synthesizing a precursor to this compound, a directed ortho-metalation (DoM) strategy could be employed on a simpler fluorinated aromatic.

For example, starting with a protected 2-fluoroanisole, a strong base like n-butyllithium could selectively deprotonate the position ortho to the methoxy group due to its directing effect. This lithiated intermediate could then be reacted with an electrophile. However, for the synthesis of the target compound, a more likely scenario involves the use of a halogen-metal exchange reaction.

Starting with a tribromofluorobenzene, a selective halogen-metal exchange could be performed at one of the bromine positions using an organolithium reagent or a Grignard reagent at low temperatures. The resulting organometallic species can then be carboxylated by quenching with carbon dioxide (dry ice). Subsequent esterification would yield a dibromo-fluoro-benzoate. The regioselectivity of the halogen-metal exchange would be crucial in this approach.

An illustrative, though generalized, reaction sequence is presented below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogen-Metal Exchange | 1,2,5-Tribromo-3-fluorobenzene, n-BuLi or i-PrMgCl, THF, low temperature | Lithiated or Grignard intermediate |

| 2 | Carboxylation | CO₂ (s), then H₃O⁺ workup | 3,4-dibromo-2-fluorobenzoic acid |

| 3 | Esterification | Ethanol, Acid catalyst | This compound |

This method offers a high degree of control over the introduction of the carboxyl group at a specific position, provided the regioselectivity of the halogen-metal exchange can be effectively managed.

One-Pot Synthetic Protocols for Halogenated Compounds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented, analogous methodologies for halogenated aromatic esters suggest a feasible synthetic pathway. Such a process would likely involve the sequential bromination of a fluorobenzoic acid derivative followed by esterification.

A plausible one-pot approach could commence with the double bromination of 2-fluorobenzoic acid. This transformation would require a robust brominating agent and a catalyst to overcome the deactivating effect of the carboxylic acid group and the fluorine atom. Subsequently, without isolating the dibrominated benzoic acid intermediate, the reaction mixture could be treated with ethanol under acidic conditions to facilitate Fischer esterification. libretexts.org

The success of such a one-pot protocol hinges on the compatibility of the reagents and conditions for both the bromination and esterification steps. For instance, the Lewis or Brønsted acid catalyst used for bromination should ideally not interfere with the subsequent esterification, or could potentially also catalyze it. The choice of solvent is also critical to accommodate all reactants and intermediates.

An alternative one-pot strategy could involve the synthesis of aryloxyalkyl esters from phenolic esters and halogenated alcohols, which has been shown to be a facile and unified approach. nih.gov While not directly applicable to the synthesis of this compound, this methodology highlights the potential for developing novel one-pot syntheses for a diverse range of aromatic esters.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of the target compound, this compound. This involves a systematic investigation of various parameters for both the bromination and esterification stages.

Bromination Optimization:

The bromination of a fluorobenzoic acid precursor is a key step. The choice of brominating agent, catalyst, temperature, and reaction time can significantly impact the regioselectivity and efficiency of the reaction.

Brominating Agent: Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or liquid bromine. The reactivity and selectivity of the bromination can be tuned by the choice of the reagent.

Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the bromine molecule and facilitate electrophilic aromatic substitution. The concentration of the catalyst is a critical parameter to optimize.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts. A careful optimization of the temperature profile is necessary.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Table 1: Hypothetical Optimization of Bromination of 2-Fluorobenzoic Acid

| Entry | Brominating Agent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of 3,4-Dibromo-2-fluorobenzoic Acid (%) |

| 1 | Br₂ | FeBr₃ (5) | 25 | 12 | 65 |

| 2 | Br₂ | FeBr₃ (10) | 25 | 12 | 78 |

| 3 | Br₂ | FeBr₃ (10) | 50 | 6 | 85 |

| 4 | NBS | H₂SO₄ | 50 | 8 | 72 |

Esterification Optimization:

The conversion of the resulting 3,4-dibromo-2-fluorobenzoic acid to its ethyl ester is typically achieved through Fischer esterification. libretexts.orgchemicalbook.com The optimization of this step involves considering the catalyst, the amount of alcohol, and the removal of water.

Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used as catalysts. tcu.edu The catalytic amount needs to be optimized to achieve a high reaction rate without causing degradation of the product.

Ethanol Amount: Fischer esterification is an equilibrium-controlled process. tcu.edu Using a large excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield. chemicalbook.com

Water Removal: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Temperature: The reaction is typically carried out at the reflux temperature of the alcohol to ensure a reasonable reaction rate.

Table 2: Hypothetical Optimization of Esterification of 3,4-Dibromo-2-fluorobenzoic Acid

| Entry | Catalyst (mol%) | Ethanol (equiv.) | Water Removal | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | H₂SO₄ (5) | 10 | None | 78 | 24 | 80 |

| 2 | H₂SO₄ (10) | 10 | None | 78 | 18 | 88 |

| 3 | H₂SO₄ (10) | 20 | None | 78 | 12 | 92 |

| 4 | PTSA (10) | 10 | Dean-Stark | 78 | 10 | 95 |

By systematically optimizing these parameters for both the bromination and esterification steps, a high-yielding and efficient synthesis of this compound can be developed. Further research into combining these steps into a streamlined one-pot protocol would be a valuable contribution to the field of synthetic organic chemistry.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the local electronic environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Ethyl 3,4-dibromo-2-fluorobenzoate is expected to reveal distinct signals for the aromatic and ethyl ester protons. The aromatic region would feature two signals corresponding to the protons at the C5 and C6 positions of the benzene (B151609) ring. Due to the differing electronic effects of the adjacent bromine and fluorine atoms, these protons would exhibit distinct chemical shifts. The proton at C6, being ortho to a bromine atom, would likely appear as a doublet. The proton at C5, situated between two bromine atoms, would also present as a doublet, with its chemical shift influenced by both halogens.

The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is a result of the methyl protons coupling with the two adjacent methylene protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C5-H) | 7.8 - 8.1 | d | 8 - 9 |

| Aromatic H (C6-H) | 7.4 - 7.6 | d | 8 - 9 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | 7.0 - 7.5 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 - 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, nine distinct signals are anticipated, corresponding to each unique carbon atom. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in a range influenced by the attached halogens, with the carbon bonded to fluorine exhibiting a characteristic large C-F coupling constant. The carbons bonded to bromine will also show distinct shifts. The two carbons of the ethyl group will appear at the most upfield positions.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 165 |

| C-F (C2) | 155 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-CO (C1) | 125 - 130 |

| C-Br (C3) | 115 - 120 |

| C-Br (C4) | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 128 - 133 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 13 - 15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom attached to the benzene ring. The chemical shift of this signal will be characteristic of an aryl fluoride. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic proton (H6), resulting in a doublet.

Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons might also be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. vscht.cz It would definitively link the ¹H signals of the ethyl group and the aromatic protons to their corresponding ¹³C signals. vscht.cz

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present as strong bands in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C-Br and C-F stretching vibrations would be found in the fingerprint region (below 1000 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) to form a stable acylium ion, and the loss of an ethyl radical (-CH₂CH₃). Subsequent fragmentations could involve the loss of carbon monoxide (CO) and bromine atoms.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 324/326/328 | [M]⁺ (C₉H₇Br₂FO₂) |

| 295/297/299 | [M - C₂H₅]⁺ |

| 279/281/283 | [M - OCH₂CH₃]⁺ |

| 251/253/255 | [M - OCH₂CH₃ - CO]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds. In the absence of a published EI-MS spectrum for this compound, a prospective analysis can be made.

Expected Fragmentation Pattern:

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙). Due to the presence of two bromine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern (approximately 1:2:1 for ⁷⁹Br and ⁸¹Br). The subsequent fragmentation would likely proceed through several key pathways:

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion peak.

Loss of Ethylene (B1197577): The molecular ion could undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Cleavage of Bromine: The carbon-bromine bonds are susceptible to cleavage, leading to the loss of a bromine radical (Br•) or a bromine molecule (Br₂).

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring could occur, though these peaks are typically of lower intensity.

Hypothetical EI-MS Data Table:

| Fragment Ion | Proposed Structure | Expected m/z | Relative Intensity |

| [M]⁺˙ | [C₉H₇Br₂FO₂]⁺˙ | 328/330/332 | Moderate |

| [M - OCH₂CH₃]⁺ | [C₇H₂Br₂FO]⁺ | 283/285/287 | High |

| [M - CH₂CH₂]⁺˙ | [C₇H₃Br₂FO₂]⁺˙ | 300/302/304 | Moderate to Low |

| [M - Br]⁺ | [C₉H₇BrFO₂]⁺ | 249/251 | Moderate |

| [C₆H₂BrF]⁺ | Bromofluorobenzoyl cation resulting from further fragmentation | 187/189 | Moderate to Low |

Note: This table is predictive and not based on experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique, typically used for polar and less volatile compounds. For a neutral molecule like this compound, ionization in ESI-MS would likely occur through the formation of adducts with cations present in the solvent, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

Expected Observations:

The primary ion observed would likely be the protonated molecule, [C₉H₇Br₂FO₂ + H]⁺, or a sodium adduct, [C₉H₇Br₂FO₂ + Na]⁺.

Due to the soft nature of ESI, fragmentation is generally minimal compared to EI-MS. If tandem mass spectrometry (MS/MS) were performed on the precursor ion, fragmentation could be induced, likely involving the loss of the ethyl group or bromine atoms.

Hypothetical ESI-MS Data Table:

| Ion | Proposed Formula | Expected m/z |

| [M+H]⁺ | [C₉H₈Br₂FO₂]⁺ | 329/331/333 |

| [M+Na]⁺ | [C₉H₇Br₂FO₂Na]⁺ | 351/353/355 |

| [M+K]⁺ | [C₉H₇Br₂FO₂K]⁺ | 367/369/371 |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. As no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other public repositories, a detailed analysis is not possible.

Expected Structural Features:

Based on the structures of similar halogenated benzoic acid esters, several features would be anticipated in the solid-state structure of this compound:

Molecular Conformation: The ethyl ester group would likely exhibit a specific conformation relative to the plane of the benzene ring.

Intermolecular Interactions: The supramolecular structure would be governed by a variety of non-covalent interactions. Halogen bonding (C-Br···O and C-F···O) and dipole-dipole interactions involving the carbonyl group and the halogen substituents would be expected to play a significant role in the crystal packing. Pi-stacking interactions between the aromatic rings might also be present.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Features |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules. |

| Unit Cell Dimensions | Dependent on the specific packing arrangement. |

| Key Bond Lengths (Å) | C-Br (~1.90 Å), C-F (~1.35 Å), C=O (~1.20 Å), C-O (~1.34 Å) |

| Key Bond Angles (°) | Angles within the benzene ring would be close to 120°, with some distortion due to the bulky substituents. The geometry around the ester group would be trigonal planar for the carbonyl carbon. |

| Supramolecular Motifs | Chains or sheets formed through halogen bonding and C-H···O interactions. |

Note: This table presents generalized expectations for a compound of this type and is not derived from experimental data for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and inherent properties of Ethyl 3,4-dibromo-2-fluorobenzoate. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry and energy landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the global minimum energy conformation. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible electronic energy.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-F Bond Length | ~1.34 Å |

| C-Br Bond Lengths | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-C (ethyl) Bond Length | ~1.45 Å |

| Dihedral Angle (C-C-C=O) | Variable, dependent on steric and electronic effects |

Note: These are predicted values based on typical bond lengths in similar halogenated and ester-containing aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the bromine atoms due to their lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing ester group and the carbon atoms of the aromatic ring attached to the electronegative fluorine and bromine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Computational studies on dimethoxybenzene derivatives have demonstrated the utility of FMO analysis in understanding their electronic properties and reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are estimated energy ranges based on typical values for halogenated aromatic esters.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) signify electron-poor areas that are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the carbonyl oxygen of the ester group and, to a lesser extent, the fluorine and bromine atoms, reflecting their high electronegativity. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive electrostatic potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as solvents or reactants. Similar analyses have been effectively used to understand the interaction sites in dimethoxybenzene derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govrsc.orgarxiv.org For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation around the C-O bond of the ester group and the C-C bond connecting the ester to the aromatic ring.

By simulating the molecule's movements at a given temperature, MD can reveal the most populated conformations and the energy barriers between them. Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulating this compound in a solvent like water or an organic solvent would elucidate how the solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces). While specific MD studies on this molecule are lacking, the general principles are well-established for a wide range of molecular systems. nih.govyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) of a molecule. acs.orgnih.govnih.govacs.org For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the presence of the fluorine atom. researchgate.net The chemical environment of each nucleus, determined by the surrounding electron density, dictates its chemical shift. Comparing the computationally predicted NMR spectra with experimental data can aid in the structural elucidation and confirmation of the compound. Research has shown that scaling factors can be applied to computationally derived chemical shifts to improve their agreement with experimental values. acs.orgnih.govacs.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ester, C-F and C-Br stretching, and various aromatic ring vibrations. Comparing the calculated spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value/Range |

| ¹H NMR (aromatic) | 7.0 - 8.0 ppm |

| ¹H NMR (ethyl CH₂) | 4.2 - 4.5 ppm |

| ¹H NMR (ethyl CH₃) | 1.2 - 1.5 ppm |

| ¹³C NMR (C=O) | 160 - 170 ppm |

| ¹⁹F NMR | -110 to -130 ppm |

| IR (C=O stretch) | 1720 - 1740 cm⁻¹ |

| IR (C-F stretch) | 1200 - 1300 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups and substituted aromatic systems.

Reactivity and Selectivity Predictions based on Computational Models

Computational models can provide significant insights into the reactivity and selectivity of chemical reactions involving this compound. By calculating the activation energies for different possible reaction pathways, it is possible to predict which reactions are more likely to occur and which products will be favored.

For example, in nucleophilic aromatic substitution reactions, computational models could predict whether a nucleophile would preferentially attack the carbon attached to the fluorine or one of the bromines. This would involve calculating the energies of the transition states for each pathway. The LUMO map would also provide clues, as the regions with the largest LUMO lobes are often the most susceptible to nucleophilic attack. Studies on the reactivity of other aromatic compounds have demonstrated the power of computational methods in predicting reaction outcomes. weizmann.ac.il

Application of Machine Learning in the Study of Halogenated Organic Compounds

The intersection of machine learning (ML) and computational chemistry has opened new frontiers for rapidly predicting the properties and behavior of complex molecules like halogenated organic compounds. nih.gov Instead of relying solely on time-intensive quantum mechanical calculations for each molecule, ML models can be trained on existing data to make instantaneous predictions for new compounds. aalto.fiyoutube.com

Machine learning has become increasingly popular in computational chemistry and the field of spectroscopy. nih.gov For halogenated organic compounds, ML applications are diverse and impactful, ranging from the prediction of reactivity to the interpretation of spectroscopic data. nih.govnih.gov

Detailed Research Findings:

Recent research has focused on developing Quantitative Structure-Activity Relationship (QSAR) models, which are essentially ML models, to predict various properties of halogenated aromatic hydrocarbons. nih.govoup.comosti.gov These models correlate molecular descriptors (features) with experimental or computationally derived properties. For example, QSAR models have been successfully developed to predict the binding affinity of halogenated aromatics to the aryl hydrocarbon receptor (AhR), a key interaction in toxicology. nih.govnih.gov These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters.

A significant area of application is the prediction of transformation rates and environmental fate. For instance, QSARs have been developed to predict the reductive dehalogenation rates of halogenated aromatic hydrocarbons in anoxic sediments. oup.com These models typically use descriptors like carbon-halogen bond strength and electronic substituent effects (e.g., Hammett constants). oup.com

Furthermore, ML is revolutionizing the analysis of spectroscopic data. nih.govaalto.fiyoutube.com Deep learning models can be trained to predict various types of spectra, such as infrared, Raman, and photoemission spectra, directly from a molecule's structure. nih.govyoutube.com This capability is particularly valuable for complex molecules where experimental spectra may be difficult to obtain or interpret. youtube.com For instance, ML models have been trained on large datasets of molecules and their corresponding spectra, enabling the accurate prediction of spectral features for new compounds. aalto.firesearchgate.net

The table below illustrates the types of molecular descriptors that would be used in ML models to predict the properties of a compound like this compound.

| Descriptor Type | Specific Descriptor Example | Predicted Property |

| Electronic | Sum of Hammett sigma constants | Reactivity, Transformation Rate |

| Steric | Molar Refractivity | Binding Affinity |

| Topological | Wiener Index | Aquatic Toxicity |

| Quantum-Chemical | HOMO/LUMO Energies | Spectroscopic Properties |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Equation | Biological Activity |

The following table provides a hypothetical comparison of different machine learning algorithms that could be used to predict a specific property, such as the bioconcentration factor (BCF), for halogenated compounds. The performance metrics are illustrative of typical findings in QSAR studies.

| Machine Learning Algorithm | Coefficient of Determination (R²) | Mean Absolute Error (MAE) |

| Multiple Linear Regression (MLR) | 0.85 | 0.45 |

| Support Vector Machine (SVM) | 0.92 | 0.31 |

| Random Forest (RF) | 0.95 | 0.25 |

| Gradient Boosting Machines (GBM) | 0.96 | 0.22 |

| Artificial Neural Network (ANN) | 0.94 | 0.28 |

These tables showcase the systematic approach of using computational descriptors and various ML algorithms to build predictive models for halogenated organic compounds. Such models, once validated, can be used to estimate the properties of this compound, providing valuable insights in the absence of direct experimental data and guiding further empirical research.

Reactivity and Reaction Mechanisms of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the C3 and C4 positions of Ethyl 3,4-dibromo-2-fluorobenzoate are susceptible to oxidative addition to a low-valent palladium catalyst, making them suitable leaving groups for a range of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryls, which are important structural motifs in many pharmaceuticals and functional materials. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. In the case of this compound, selective coupling at one or both bromine positions can be achieved by carefully controlling the reaction conditions.

Detailed research on the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, based on the general principles of reactivity for dihalogenated aromatic compounds, it is anticipated that the reaction would proceed selectively. The relative reactivity of the two bromine atoms would be influenced by both electronic and steric factors. The C4-Br bond is generally more reactive than the C3-Br bond in dihalobenzenes due to lesser steric hindrance.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | Mono- and di-arylated products | - |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Predominantly mono-arylated at C4 | - |

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is highly valuable for the synthesis of complex organic molecules, including natural products and pharmaceuticals. For this compound, this reaction offers a pathway to introduce alkynyl moieties at the bromine-substituted positions.

Similar to the Suzuki-Miyaura coupling, specific studies on the Sonogashira coupling of this compound are not readily found. The regioselectivity of the coupling would be a key aspect to investigate, with the potential for selective mono- or di-alkynylation.

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Mono- and di-alkynylated products | - |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | Predominantly mono-alkynylated at C4 | - |

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is a powerful method for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction could be employed to introduce vinyl groups at the C3 and C4 positions.

While general protocols for the Heck reaction are well-established, specific examples involving this compound are not prevalent in the available scientific literature. The efficiency and regioselectivity of the reaction would depend on the choice of catalyst, base, and reaction conditions.

Interactive Data Table: Hypothetical Heck Reaction of this compound

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Mono- and di-vinylated products | - |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | Predominantly mono-vinylated at C4 | - |

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

In palladium-catalyzed cross-coupling reactions of polyhalogenated substrates like this compound, achieving high chemo- and regioselectivity is a significant challenge. The general order of reactivity for halogens in oxidative addition is I > Br > Cl >> F. In this molecule, both leaving groups are bromine, so selectivity will be dictated by the electronic and steric environment of the C-Br bonds.

Generally, the C4-Br bond would be expected to be more reactive than the C3-Br bond due to reduced steric hindrance from the adjacent ethyl ester group at C1 and the fluorine at C2. The fluorine atom's strong electron-withdrawing inductive effect can also influence the electron density at the adjacent carbon atoms, potentially affecting the rate of oxidative addition. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it is often possible to favor the reaction at one site over the other, enabling the synthesis of mono-functionalized products. Subsequent modification of the remaining bromine atom can then lead to the creation of unsymmetrically disubstituted products.

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the ethyl ester and the fluorine atom are electron-withdrawing groups.

The fluorine atom, being the most electronegative halogen, can act as a leaving group in SNA r reactions, particularly when activated by other electron-withdrawing groups. However, the bromine atoms are also potential leaving groups. The outcome of a nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles might displace the fluorine or one of the bromine atoms. The electron-withdrawing ester group at C1 and the inductive effect of the halogens make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

Specific experimental data on the nucleophilic substitution reactions of this compound is scarce in the reviewed literature.

Electrophilic Aromatic Substitution Reactions on the Fluorobenzoate Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring direct the position of the incoming electrophile. In this compound, the ethyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. The halogen atoms (fluorine and bromine) are deactivating but ortho-, para-directing.

Further research would be necessary to determine the precise outcomes of electrophilic aromatic substitution reactions on this highly substituted fluorobenzoate core.

Chemical Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The ester functional group in this compound is expected to undergo typical reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3,4-dibromo-2-fluorobenzoic acid and ethanol. The reaction rate would be influenced by factors such as pH, temperature, and the presence of catalysts.

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), this compound could undergo transesterification to form a different ester. For example, reaction with methanol would be expected to produce mthis compound.

Reduction: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. This reaction would yield (3,4-dibromo-2-fluorophenyl)methanol.

Interactive Data Table: Expected Chemical Transformations of the Ester Moiety

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Hydrolysis (Acid-catalyzed) | H₃O⁺, heat | 3,4-dibromo-2-fluorobenzoic acid |

| Hydrolysis (Base-promoted) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3,4-dibromo-2-fluorobenzoic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ catalyst | Mthis compound |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (3,4-dibromo-2-fluorophenyl)methanol |

Note: The data in this table is based on general principles of organic chemistry and has not been experimentally verified for this compound.

Investigation of Radical Reaction Pathways Involving Halogen Atoms

The bromine atoms on the aromatic ring of this compound could potentially participate in radical reactions. These reactions are often initiated by UV light or radical initiators.

One possible radical reaction is reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. This can be achieved using various radical-based reducing agents. The relative reactivity of the two bromine atoms would depend on their positions on the aromatic ring and the specific reaction conditions.

It is also conceivable that under certain conditions, the C-Br bonds could undergo homolytic cleavage to form aryl radicals. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. However, no specific studies on such pathways for this molecule have been found.

Oxidative and Reductive Degradation Studies

Comprehensive studies on the oxidative and reductive degradation of this compound are not available in the reviewed literature.

Oxidative Degradation: The aromatic ring, being substituted with electron-withdrawing halogen atoms, would generally be resistant to oxidation. However, under harsh oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate or ozone), the aromatic ring could be cleaved. The ester side chain is also a potential site for oxidative attack.

Reductive Degradation: As mentioned in the context of radical reactions, reductive dehalogenation is a plausible degradation pathway. The selective removal of one or both bromine atoms could be achieved using various reducing agents, including catalytic hydrogenation or dissolving metal reductions. The fluorine atom is generally more resistant to reductive cleavage than the bromine atoms. The ester group could also be reduced under certain reductive conditions, as discussed previously.

Applications and Advanced Synthetic Utility of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Use as a Building Block in the Synthesis of Complex Organic Molecules

No specific examples were found in the searched literature demonstrating the use of Ethyl 3,4-dibromo-2-fluorobenzoate as a precursor for poly-functionalized aromatic and heteroaromatic systems or as an intermediate in the formation of cyclic and fused ring structures.

Design and Development of Novel Catalytic Ligands

There is no available information on the application of this compound in the design and development of novel catalytic ligands.

Advanced Materials Research (e.g., Liquid Crystalline Materials, Polymers)

Research detailing the use of this compound in the field of advanced materials, such as liquid crystalline materials or polymers, is not present in the available literature.

Chemical Probes for Mechanistic Studies in Organic Transformations

No studies have been identified that utilize this compound as a chemical probe to investigate the mechanisms of organic reactions.

Due to the absence of specific research data for this compound, a detailed and informative article adhering to the requested outline and content inclusions cannot be generated at this time. The information available for related compounds cannot be extrapolated to this specific molecule without risking scientific inaccuracy.

Future Research Directions and Emerging Trends in Halogenated Benzoate Ester Chemistry

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. researchgate.net For halogenated benzoate (B1203000) esters, this involves a multi-faceted approach aimed at reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key strategies include:

Alternative Reagents and Reaction Media: Research is focused on replacing traditional, often hazardous, halogenating agents with greener alternatives like hypervalent iodine compounds and N-halosuccinimides, which reduce the generation of toxic waste. numberanalytics.com There is also a significant push towards developing solvent-free reaction conditions or using aqueous phases to minimize reliance on volatile organic solvents. numberanalytics.comnih.gov

Catalysis in Dry Media: Acidic catalysis in dry media and solvent-free phase transfer catalysis (PTC) have shown promise for the synthesis of various aromatic esters. nih.gov These methods offer noticeable improvements and simplification over classical procedures. nih.gov For instance, the synthesis of certain benzoate esters has been achieved with good yields by reacting the corresponding acid with an alcohol using a heterogeneous mixture of reagents and a catalytic amount of p-toluenesulfonic acid (PTSA). nih.gov

Microwave-Assisted Synthesis: The use of microwave activation, as an alternative to conventional heating, is being explored to accelerate reaction rates and improve yields in the synthesis of aromatic esters. nih.gov

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly route for chemical synthesis. researchgate.net Halogenating enzymes, or halogenases, are particularly attractive as they can introduce halogen atoms onto molecules with high regioselectivity under ambient conditions using non-hazardous reagents. bohrium.com Efforts in this area include discovering new halogenases and improving the stability and solubility of known ones. bohrium.com

| Feature | Conventional Methods | Green & Sustainable Methods |

| Reagents | Often use elemental halogens (e.g., Br₂) which can be hazardous. google.com | Employ safer alternatives like N-halosuccinimides or enzymatic halogenation. numberanalytics.combohrium.com |

| Solvents | Typically rely on volatile organic solvents. numberanalytics.com | Move towards solvent-free conditions, water, or other benign media. numberanalytics.comnih.gov |

| Catalysts | May use stoichiometric and/or toxic catalysts. | Focus on catalytic amounts of recyclable, non-noble metal, or enzyme-based catalysts. bohrium.comnih.gov |

| Energy | Often require prolonged heating with conventional methods. | Utilize energy-efficient techniques like microwave irradiation. nih.gov |

| Waste | Can generate significant amounts of hazardous byproducts. | Designed to minimize waste (high atom economy) and improve E-factor. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, is emerging as a superior alternative for producing fine chemicals and pharmaceuticals. researchgate.net When combined with automation, this technology offers unprecedented control and efficiency for the synthesis of complex molecules like halogenated benzoate esters. researchgate.netscribd.com

The primary advantages of this integration include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This is particularly beneficial for managing highly exothermic or potentially hazardous reactions, minimizing the formation of dangerous intermediates and byproducts. researchgate.net

Improved Efficiency and Yield: The superior mixing and heat transfer in microreactors can lead to higher reaction rates, increased yields, and better selectivity compared to batch processes. numberanalytics.comscribd.com

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactors, which is more straightforward than scaling up batch reactions. researchgate.net Automation ensures that synthesis "recipes" can be stored as digital files and reproduced with high fidelity. scribd.com

Rapid Optimization: Automated flow systems, coupled with real-time analysis, allow for high-throughput experimentation. researchgate.net This enables the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify the optimal parameters for a given transformation. researchgate.net

Automated platforms can link the hardware for chemical operations directly to software, enabling organic syntheses to be carried out and optimized with minimal human intervention. scribd.com This digitization of chemical synthesis is accelerating the discovery and production of new molecules. scribd.com

Exploration of Novel Catalytic Systems for Functionalization

The development of new and more efficient catalytic systems is central to advancing the chemistry of halogenated benzoate esters. Research is moving beyond traditional palladium catalysts to explore cheaper, more abundant metals and innovative activation strategies. nih.gov

Current areas of exploration include:

Non-Noble Metal Catalysis: First-row transition metals like tungsten are being investigated as cost-effective and sustainable alternatives to precious metals like palladium. nih.gov For example, low-valent tungsten catalytic systems, using readily available W(CO)₆, have been successfully used for the carbonylative coupling of aryl iodides and alcohols to produce benzoates, demonstrating broad substrate scope and good functional group tolerance. nih.gov

Photoredox Catalysis: This technique uses visible light to drive redox reactions, enabling the formation of halogenated compounds under exceptionally mild conditions. numberanalytics.com Benzoyl groups themselves are being explored as versatile photosensitizer architectures. rsc.orgresearchgate.net For instance, methyl 4-fluorobenzoate (B1226621) can act as a photosensitizing catalyst for the direct fluorination of unactivated C(sp³)–H bonds, a transformation that is highly valuable for late-stage functionalization in drug discovery. rsc.orgresearchgate.net

Enzymatic Catalysis: As mentioned previously, halogenases represent a powerful tool for selective C-H functionalization. bohrium.com The combination of enzymatic halogenation with subsequent chemical modifications, such as cross-coupling reactions, provides a powerful hybrid strategy for creating molecular diversity. bohrium.com

Dual-Purpose Auxiliaries: An innovative strategy involves using a functional group that acts as both a directing group and a catalyst. The 4-fluorobenzoyl group, for example, can serve as a "photosensitizing auxiliary" that can be easily attached to a complex molecule to direct fluorination to a specific site and then be removed, without compromising the product yield. rsc.orgresearchgate.net

Advanced Characterization Techniques (e.g., Operando Spectroscopy)

To design better catalysts and optimize reaction conditions, a deep understanding of reaction mechanisms is essential. Advanced characterization techniques are providing unprecedented insights into the dynamic processes occurring during the synthesis and functionalization of halogenated compounds. numberanalytics.comhideninc.com

Operando Spectroscopy: This powerful methodology allows researchers to study a catalyst "while it is working." numberanalytics.comnumberanalytics.com It involves the simultaneous measurement of a reaction's performance (activity and selectivity) and the spectroscopic characterization of the catalyst under true operating conditions. numberanalytics.comwikipedia.org By correlating the catalyst's structure with its real-time activity, operando spectroscopy helps to identify reactive intermediates, understand reaction mechanisms, and pinpoint deactivation pathways. numberanalytics.comnumberanalytics.comhidenanalytical.com Techniques commonly coupled in operando studies include IR, Raman, and X-ray absorption spectroscopy (XAS) with mass spectrometry or gas chromatography. numberanalytics.comnumberanalytics.comhidenanalytical.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) are being used to identify novel halogenated compounds in highly complex mixtures. scholaris.ca When combined with mass defect filtering, HRMS can effectively resolve and interpret complex chemical information, facilitating the characterization of previously unknown products or intermediates. scholaris.ca

Advanced Chromatography and Spectroscopy: The combination of comprehensive two-dimensional gas chromatography (GCxGC) with high-resolution time-of-flight mass spectrometry (GCxGC-HRToF) provides immense separating power, allowing for the detailed analysis of complex mixtures of halogenated organics. chromatographyonline.com Furthermore, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, such as the use of high-field instruments, enable the detection of very subtle changes in molecular structure. numberanalytics.com

| Technique | Principle & Application | Reference(s) |

| Operando Spectroscopy | Combines real-time reaction monitoring with spectroscopic analysis of the catalyst under working conditions to elucidate reaction mechanisms. | hideninc.comnumberanalytics.comnumberanalytics.comwikipedia.org |

| FTICR-MS | Provides ultra-high-resolution mass data, enabling the identification of novel halogenated compounds in complex product mixtures. | scholaris.ca |

| GCxGC-HRToF | Offers superior chromatographic separation for analyzing complex samples of halogenated organic compounds. | chromatographyonline.com |

| High-Field NMR | Allows for detailed structural elucidation and detection of subtle molecular changes. | numberanalytics.com |

| Synchrotron-based GIWAXS | Used to characterize the microstructure of polycrystalline thin films of functional materials. | gatech.edu |

Data-Driven Approaches and Artificial Intelligence in Reaction Discovery and Optimization

The convergence of chemistry with data science and artificial intelligence (AI) is set to revolutionize how chemical reactions are discovered and optimized. nih.gov For a complex class of molecules like halogenated benzoate esters, these approaches can significantly shorten development timelines and uncover novel synthetic pathways. chemrxiv.org

Key trends in this area include:

Reaction Prediction and Optimization: Machine learning (ML) and deep learning (DL) algorithms can be trained on vast datasets of chemical reactions from the literature. nih.govdrugtargetreview.com These models can then predict the likely outcome of a reaction, suggest optimal conditions (catalyst, solvent, temperature), and even propose novel transformations that have not yet been attempted. drugtargetreview.com

Automated Synthesis and AI: The true power of AI is realized when it is coupled with automated synthesis platforms. scribd.com AI-driven algorithms can design a synthetic route to a target molecule, and a robotic system can then execute the synthesis, analyze the results, and use the new data to refine its models in a closed loop, accelerating the discovery process with minimal human intervention. scribd.comdrugtargetreview.com

Large Language Models (LLMs) in Chemistry: LLMs are being leveraged to process and extract critical information from the vast body of chemical literature. chemrxiv.org This allows for the data-driven design of high-throughput experiments (HTE), helping to identify unexplored substrate combinations and reaction conditions for systematic discovery, moving beyond serendipity. chemrxiv.org